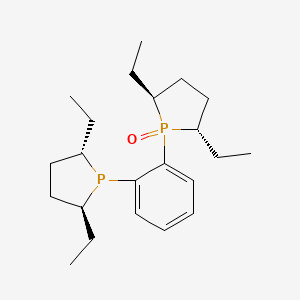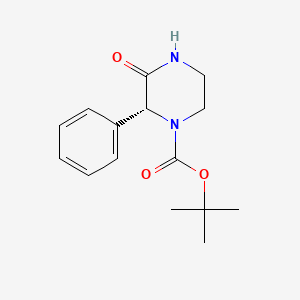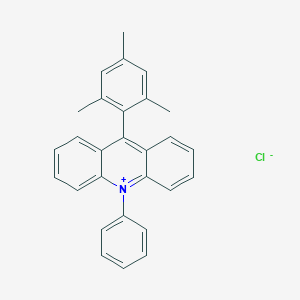
9-Mesityl-10-phenylacridin-10-ium chloride
Übersicht
Beschreibung
9-Mesityl-10-phenylacridin-10-ium chloride is a useful research compound. Its molecular formula is C28H24ClN and its molecular weight is 409.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality 9-Mesityl-10-phenylacridin-10-ium chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-Mesityl-10-phenylacridin-10-ium chloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Photocatalysis and Organic Transformations:
- It photocatalyzes dithioacetalization or thioetherification of benzyl alcohols using aerial dioxygen as a terminal oxidant, with single electron transfer as the mechanism, indicating its use in organic synthesis and modifications (Pramanik et al., 2020).
- It also catalyzes the photocatalytic oxygenation of anthracenes and olefins to produce dioxygen-containing products like anthraquinone and dioxetane, which are important in chemical manufacturing and possibly fuel applications (Kotani, Ohkubo & Fukuzumi, 2004).
- The compound is an efficient catalyst for singlet oxygen formation and electron-transfer reactions under visible-light irradiation, essential in photooxygenation processes (Griesbeck & Cho, 2007).
Photochemical Studies and Light Energy Conversion:
- Studies have shown its role in the photoreduction of certain acridinium cations in alcohol, leading to new cations with unique photoreduction mechanisms, indicating its role in studying and possibly developing new photochemical pathways (Zhou, Kano & Hashimoto, 1988).
- TiO2 films based on a derivative of this compound show potential in light energy conversion with significant efficiency, indicating its use in solar energy and photocatalytic applications (Hasobe et al., 2005).
Mechanistic Insights and Stability Studies:
- It has shown a unique photoreduction mechanism and is part of studies investigating the stability of such compounds under light, which is crucial for understanding and improving photostable materials (Benniston et al., 2009).
- The electron-transfer state of this cation in certain conditions has an extremely long lifetime and can oxidize and reduce neighboring substances, which is vital for applications in sensing and catalysis (Fukuzumi, Itoh, Suenobu & Ohkubo, 2014).
Biological and Chemical Sensing:
- It's used in detecting nucleotide radical cations and DNA cleavage, indicating its potential in biochemistry and molecular biology for understanding and manipulating genetic material (Ohkubo, Yukimoto & Fukuzumi, 2006).
- As an oxidase mimic, it's involved in colorimetric detection of biothiols and performs visual molecular logic operations, showcasing its potential in bioanalytical applications and diagnostics (Du et al., 2018).
Eigenschaften
IUPAC Name |
10-phenyl-9-(2,4,6-trimethylphenyl)acridin-10-ium;chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N.ClH/c1-19-17-20(2)27(21(3)18-19)28-23-13-7-9-15-25(23)29(22-11-5-4-6-12-22)26-16-10-8-14-24(26)28;/h4-18H,1-3H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEPCNMTVPWXTMM-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=C3C=CC=CC3=[N+](C4=CC=CC=C42)C5=CC=CC=C5)C.[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Mesityl-10-phenylacridin-10-ium chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



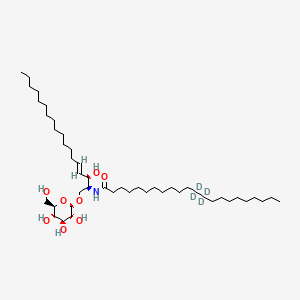

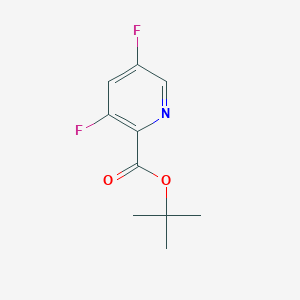

![Tetrahydro-2H-pyran-4-yl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B8136257.png)
![8-(4-Isopropylpyridin-2-yl)-2-methylbenzofuro[2,3-b]pyridine](/img/structure/B8136260.png)

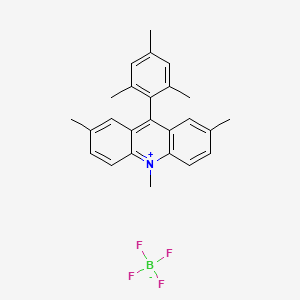

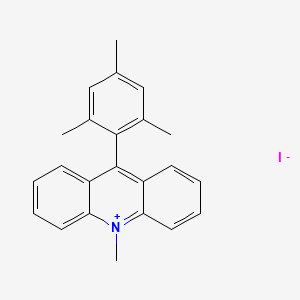

![(R)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine dihydrochloride](/img/structure/B8136306.png)
